![molecular formula C23H21N3O4 B2644057 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 899900-78-8](/img/no-structure.png)

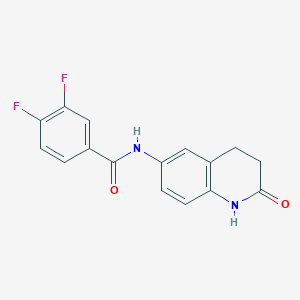

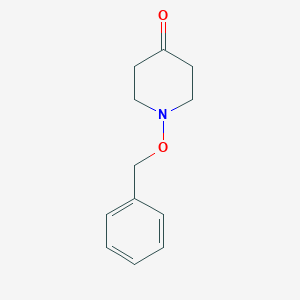

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide . The reaction involved 6-methyluracil and 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil .Scientific Research Applications

Synthesis and Biological Activities

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide, as part of the quinazolinone family, has been explored for various synthetic and biological applications. These compounds are synthesized through multi-step reactions, starting from anthranilic acid, leading to various derivatives with significant pharmacological activities. For instance, the design and synthesis of quinazolinyl acetamides have been investigated for their potential analgesic and anti-inflammatory activities. A specific compound within this family showed potent activities in comparison to standard drugs like diclofenac sodium while exhibiting only mild ulcerogenic potential (Alagarsamy et al., 2015). Similar studies have synthesized derivatives for evaluating pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects (Rajveer et al., 2010; Rajveer et al., 2010).

Anticancer Potential

Another critical area of research involves the evaluation of quinazolinone derivatives as potential anticancer agents. A quinazolinone-based derivative demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an effective anti-cancer agent. This compound inhibited VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

Research into quinazolinone derivatives has also extended to their antimicrobial and antifungal potentials. The synthesis of new derivatives has been accompanied by evaluations of their activity against various microbial strains. For example, compounds have shown significant antimicrobial activities, suggesting their utility in combating infectious diseases (Patel & Shaikh, 2011).

Enzyme Inhibition and Molecular Docking Studies

Quinazolinone derivatives have been synthesized and evaluated for their enzyme inhibitory potentials, with molecular docking studies supporting the findings. This research direction provides insights into the compounds' mechanisms of action and their potential therapeutic applications, underscoring the versatility of quinazolinone derivatives in drug discovery (Riaz et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylhydrazine with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid to form the intermediate, which is then reacted with 2-furylmethyl bromide to yield the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "2-furylmethyl bromide", "Sodium acetate", "Acetic anhydride", "Ethanol" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in ethanol in the presence of sodium acetate to form the intermediate hydrazone.", "Step 2: The intermediate hydrazone is then treated with acetic anhydride to form the acetyl derivative.", "Step 3: The acetyl derivative is then reacted with 2-furylmethyl bromide in ethanol to yield the final product." ] } | |

CAS RN |

899900-78-8 |

Molecular Formula |

C23H21N3O4 |

Molecular Weight |

403.438 |

IUPAC Name |

2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |

InChI Key |

CWGMWBNFAXOQQG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)

![Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B2643978.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2643980.png)

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)

![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)